molecular formula C9H12N2O2 B1340860 1-(3-Furoyl)piperazine CAS No. 885326-62-5

1-(3-Furoyl)piperazine

Cat. No.: B1340860
CAS No.: 885326-62-5
M. Wt: 180.2 g/mol
InChI Key: PQYHMMSELUVQFX-UHFFFAOYSA-N
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Description

1-(3-Furoyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a furoyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and furoyl moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Furoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with furoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and furoyl chloride

    Solvent: Anhydrous dichloromethane

    Base: Triethylamine

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a solid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Furoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group may yield furan-2-carboxylic acid, while reduction can produce 3-furanmethanol.

Scientific Research Applications

1-(3-Furoyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Furoyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furoyl)piperazine
  • 1-(4-Furoyl)piperazine
  • 1-(Tetrahydro-2-furoyl)piperazine

Comparison

1-(3-Furoyl)piperazine is unique due to the position of the furoyl group on the piperazine ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, 1-(2-Furoyl)piperazine may exhibit different binding affinities and selectivities towards biological targets compared to this compound. Additionally, the electronic and steric effects imparted by the furoyl group can vary, leading to distinct chemical behaviors.

Properties

IUPAC Name

furan-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHMMSELUVQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585500
Record name (Furan-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885326-62-5
Record name (Furan-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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